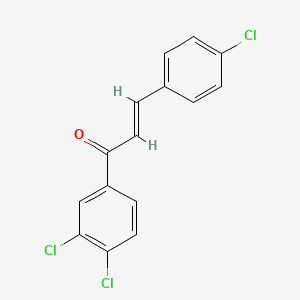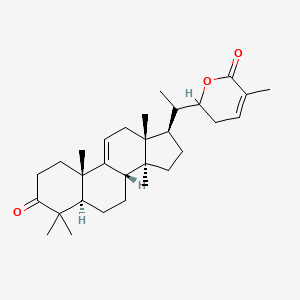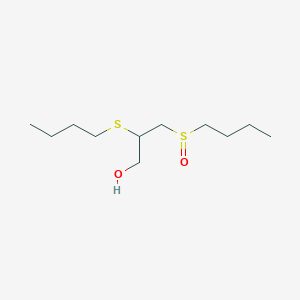
2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol
Descripción general
Descripción
2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol (BSBP) is a sulfoxide compound that is widely used in organic synthesis, pharmaceutical research, and biochemistry. BSBP is a colorless liquid with a pungent odor and is soluble in many organic solvents. It is a useful reagent for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. BSBP is also used in the production of polymers, catalysts, and surfactants.
Mecanismo De Acción
2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol is a sulfoxide compound that acts as a Lewis acid, which means it can accept electrons from other molecules. 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol is a nucleophilic reagent, meaning it can react with other molecules by donating electrons. 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol can react with a variety of molecules, such as alcohols, amines, and carboxylic acids. 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol can also be used as a catalyst to promote the formation of new bonds.
Biochemical and Physiological Effects
2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol has been shown to have a variety of biochemical and physiological effects. 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the central nervous system. 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol has also been shown to have anti-inflammatory and analgesic effects. In addition, 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol is a useful reagent for a variety of laboratory experiments. It is relatively easy to handle and can be stored at room temperature. 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol is also relatively stable and has a low toxicity. However, it can be hazardous if inhaled, and it should be handled with care. In addition, 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol is a strong oxidizing agent and can be explosive if heated.
Direcciones Futuras
There are a variety of potential future directions for research on 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol. These include further research into the biochemical and physiological effects of 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol, as well as research into the potential applications of 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol in the synthesis of other compounds. In addition, further research into the mechanisms of action of 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol could lead to new and improved methods of synthesis. Finally, further research into the safety and toxicity of 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol could lead to new and improved ways of handling and storing the compound.
Aplicaciones Científicas De Investigación
2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol is widely used in scientific research, particularly in the fields of organic chemistry, pharmaceutical research, and biochemistry. 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol is a useful reagent for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers, catalysts, and surfactants. In addition, 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol has been used as a reagent for the synthesis of peptides, peptidomimetics, and other biologically active compounds. 2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol has also been used in the synthesis of small molecules, such as antibiotics and antifungals.
Propiedades
IUPAC Name |
2-butylsulfanyl-3-butylsulfinylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2S2/c1-3-5-7-14-11(9-12)10-15(13)8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQWKGOLZYCAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(CO)CS(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylsulfanyl)-3-(butylsulfinyl)-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)
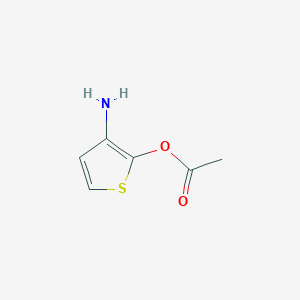
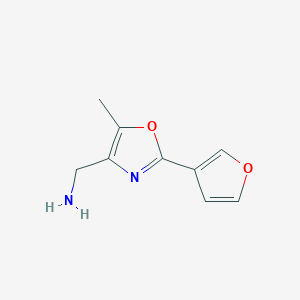


![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)


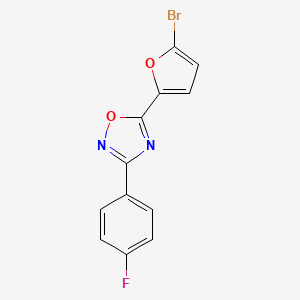
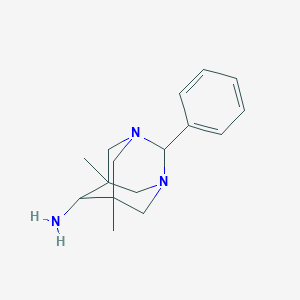
![5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3038856.png)

